For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of TDI-11055 in Acute Myeloid Leukemia (AML)
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy with a generally poor prognosis, necessitating the development of novel therapeutic strategies.[1][2][3] A promising target in specific AML subtypes is the Eleven-Nineteen Leukemia (ENL) protein, an epigenetic reader crucial for oncogenic transcriptional programs.[1][2] TDI-11055 is a potent, selective, and orally bioavailable small-molecule inhibitor of the ENL YEATS domain, which has demonstrated significant preclinical activity in AML models, particularly those with MLL rearrangements (MLL-r) and NPM1 mutations.[4][5][6] This document provides a detailed overview of the mechanism of action, preclinical data, and experimental methodologies related to TDI-11055 in the context of AML.
Core Mechanism of Action
TDI-11055 functions by directly targeting the YEATS domain of the ENL protein. The ENL YEATS domain is responsible for recognizing and binding to acylated lysine residues on histone tails, a key step in recruiting transcriptional machinery to specific gene promoters.[1][2] By competitively binding to this domain, TDI-11055 displaces ENL from chromatin.[1][4][5] This displacement disrupts the assembly of critical transcriptional complexes, including the Super Elongation Complex (SEC) and DOT1L, leading to a rapid decrease in their chromatin occupancy.[2] The ultimate consequence is the impairment of transcription elongation and the suppression of key oncogenic gene expression programs, such as those driven by MYC and the HOXA cluster, which are essential for leukemic cell survival and proliferation.[4][7] This targeted inhibition of ENL's function induces cellular differentiation and blocks disease progression in sensitive AML subtypes.[4][5][7]
Signaling Pathway Diagram
Caption: Mechanism of ENL inhibition by TDI-11055 in AML.
Quantitative Preclinical Data
The preclinical efficacy of TDI-11055 has been evaluated in various AML cell lines and patient-derived xenograft (PDX) models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of TDI-11055 in AML Cell Lines
| Cell Line | Genotype | Proliferation IC50 | Notes |
| MV4;11 | MLL-AF4 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |
| MOLM-13 | MLL-AF9 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |
| OCI-AML2 | MLL-AF6 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |
| ML2 | MLL-AF6 | Potent Reduction | Concentration-dependent inhibition of cell proliferation.[7] |
Table 2: In Vitro Activity of TDI-11055 in Primary AML Samples
| AML Subtype | Assay | Effect |
| MLL-rearranged | Colony Formation | Strong, concentration-dependent inhibition.[7] |
| NPM1-mutated | Colony Formation | Significant reduction in clonogenic potential.[7] |
Table 3: In Vivo Efficacy of TDI-11055 in AML Xenograft Models
| Model | Treatment | Outcome |
| Cell Line Xenograft | TDI-11055 | Significantly lower leukemia burden compared to vehicle.[7] |
| Patient-Derived Xenograft (PDX) | TDI-11055 | Blocked disease progression.[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.
Cell Proliferation and Viability Assays
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Objective: To determine the effect of TDI-11055 on the growth of AML cell lines.
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Methodology:
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A panel of human leukemia cell lines, including those with MLL-rearrangements (MV4;11, MOLM-13, OCI-AML2, ML2), are seeded in appropriate culture medium.
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Cells are treated with a range of concentrations of TDI-11055 or DMSO as a vehicle control.
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Cell viability and proliferation are assessed at specified time points (e.g., 8 days) using standard methods such as CellTiter-Glo® luminescent cell viability assay.
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Dose-response curves are generated to calculate the IC50 values.
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Colony Formation Assays
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Objective: To assess the impact of TDI-11055 on the self-renewal capacity of AML cells.
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Methodology:
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AML cell lines or primary patient samples are plated in methylcellulose-based medium supplemented with appropriate cytokines.
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Cells are treated with TDI-11055 at various concentrations (e.g., 1 µM and 10 µM) or DMSO.
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Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
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Colonies are stained and counted, and the quantification is used to determine the effect of the compound on clonogenic potential.
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-leukemic efficacy of TDI-11055 in a living organism.
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Methodology:
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Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cell lines or patient-derived AML cells.
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Once leukemia is established, mice are randomized into treatment and control groups.
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TDI-11055 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
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Disease progression is monitored by assessing leukemia burden in peripheral blood, bone marrow, and spleen.
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Survival of the animals is also monitored as a primary endpoint.
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Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for TDI-11055 in AML.
TDI-11055 represents a promising therapeutic agent for AML, particularly for subtypes dependent on the ENL epigenetic reader. Its mechanism of action, involving the displacement of ENL from chromatin and subsequent suppression of oncogenic transcription, is well-supported by preclinical data. The potent in vitro and in vivo activity against MLL-rearranged and NPM1-mutated AML provides a strong rationale for its clinical development. Further investigation into biomarkers of response and potential resistance mechanisms will be crucial for the successful clinical translation of this novel epigenetic therapy.
References
- 1. TDI-11055 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. watermark02.silverchair.com [watermark02.silverchair.com]
